Comprehensive In Vitro Safety and Toxicity Profile of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate: A Technical Guide for Pharmaceutical Development
Executive Summary & Structural Rationale Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS 594844-72-1) is a highly functionalized synthetic intermediate utilized in the development of advanced active pharmaceut...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS 594844-72-1) is a highly functionalized synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs). From a toxicological perspective, the most critical feature of this molecule is its primary aromatic amine (PAA) moiety.1[1]. Because this compound contains an unhindered 4-amino group on the phenyl ring, it falls under the purview of the ICH M7 guidelines for the assessment and control of DNA-reactive impurities. To ensure occupational safety during manufacturing and to prevent genotoxic carryover into final drug products, a rigorous, causality-driven in vitro safety profiling strategy is required.
Mechanistic Causality: Bioactivation of Primary Aromatic Amines
The toxicity of PAAs is rarely driven by the parent compound itself. Instead,2[2].
The causality of this toxicity follows a specific enzymatic pathway:
N-Hydroxylation: Hepatic cytochrome P450 enzymes (predominantly CYP1A2) oxidize the primary amine to an N-hydroxylamine intermediate.
Phase II Conjugation: The N-hydroxylamine undergoes esterification via N-acetyltransferases (NATs) or sulfotransferases (SULTs).
Electrophilic Attack: These unstable conjugates rapidly undergo heterolytic cleavage to form a highly reactive nitrenium ion .3[3]. The electrophile can covalently bind to DNA (causing point mutations) or to hepatic proteins (initiating immune-mediated IDRs).
Figure 1: Proposed CYP1A2-mediated bioactivation pathway of the primary aromatic amine moiety.
Tiered In Vitro Safety Assessment Workflow
To systematically de-risk Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate, a tiered testing workflow must be implemented.4[4].
Figure 2: Tiered in vitro safety assessment workflow for PAA pharmaceutical intermediates.
Self-Validating Experimental Protocols
Protocol A: Mutagenicity Assessment via Ames Fluctuation Test (OECD 471)
Causality of Design: Because the parent compound is not inherently DNA-reactive, it must be metabolically activated. The inclusion of Aroclor 1254-induced rat liver S9 fraction provides the necessary CYP1A2 enzymes to generate the reactive nitrenium ion.
Step 1 (Preparation): Dissolve the compound in anhydrous DMSO. Ensure the final DMSO concentration in the assay does not exceed 5% v/v to prevent solvent-induced cytotoxicity.
Step 2 (Metabolic Activation): Prepare a 10% v/v S9 mix containing NADP+ and glucose-6-phosphate to fuel CYP450 activity.
Step 3 (Exposure): Incubate Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) with the test compound (concentrations ranging from 0.1 to 5000 µ g/plate ) in the presence and absence of the S9 mix for 48–72 hours at 37°C.
Step 4 (Self-Validation & Acceptance): The assay is only valid if the vehicle control falls within the historical spontaneous reversion rate. A positive control requiring metabolic activation (e.g., 2-Aminoanthracene) must demonstrate a ≥3-fold increase in revertant colonies, proving the S9 fraction was enzymatically active.
Protocol B: Hepatotoxicity Profiling via 3D PHH Spheroids
Causality of Design: Standard 2D hepatic cell lines (like HepG2) rapidly lose CYP450 expression within 48 hours. 3D Primary Human Hepatocyte (PHH) spheroids maintain in vivo-like metabolic competence for over 14 days, allowing for the detection of slow-forming reactive metabolites that drive IDRs.
Step 1 (Seeding): Seed 1,500 cryopreserved PHHs per well into ultra-low attachment 96-well plates. Centrifuge at 100 × g for 2 minutes to promote cellular aggregation.
Step 2 (Maturation): Culture the plates for 5 days to allow compact spheroid formation and the restoration of basal CYP450 activity.
Step 3 (Dosing): Treat the spheroids with the compound (0.1–100 µM) for 14 days, executing a 50% media exchange and re-dosing every 48 hours.
Step 4 (Self-Validation & Readout): Lyse the spheroids using CellTiter-Glo 3D reagent and measure luminescence to quantify ATP depletion (cell viability). The system is validated by running Chlorpromazine concurrently; it must yield an IC50 < 20 µM, confirming the model's sensitivity to idiosyncratic hepatotoxins.
Protocol C: Occupational Skin Sensitization via DPRA (OECD 442C)
Causality of Design: Skin sensitization is initiated by the covalent binding of electrophilic chemicals to skin proteins (haptenation). The Direct Peptide Reactivity Assay (DPRA) uses synthetic peptides containing cysteine and lysine to mimic this biological binding event.
Step 1 (Incubation): Mix the test compound with synthetic Cysteine (1:10 molar ratio) and Lysine (1:50 molar ratio) peptides in dark glass vials.
Step 2 (Reaction): Incubate the mixtures at 25°C for exactly 24 hours.
Step 3 (Quantification): Analyze the remaining unreacted peptides via HPLC-UV at 220 nm. Calculate the percent peptide depletion relative to the vehicle control.
Step 4 (Self-Validation): The assay is validated using Cinnamic aldehyde as a positive control, which must demonstrate >60.8% Cysteine depletion.
Quantitative Data Summary
The table below outlines the target metrics and expected safety thresholds required to clear Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate for safe scale-up and downstream processing.
Assay / Endpoint
Target Metric
Expected Safety Threshold
Mechanistic Implication
Ames Test (TA98/TA100)
Revertant Colony Count
< 2-fold increase over vehicle
Lack of DNA-reactive nitrenium ion formation
3D PHH Spheroids
IC50 (ATP Depletion)
> 50 µM
Low risk of CYP-mediated hepatotoxicity
Glutathione (GSH) Trapping
Reactive Adduct Formation
< 5% of total parent drug
Low electrophilic stress / IDR risk
DPRA (Cys/Lys Depletion)
Mean Peptide Depletion
< 6.38% (Minimal Reactivity)
Low occupational skin sensitization risk
References
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines
Source: ACS Publications
URL
Title: Hepatic effects of aminoglutethimide: A model aromatic amine
Source: Taylor & Francis
URL
A Technical Guide to the Synthesis of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate
An In-depth Analysis of a Strategic, Multi-step Synthetic Pathway for Researchers and Drug Development Professionals Executive Summary Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate is a substituted phenylacetic a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Analysis of a Strategic, Multi-step Synthetic Pathway for Researchers and Drug Development Professionals
Executive Summary
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate is a substituted phenylacetic acid derivative incorporating key pharmacophoric elements, including an aniline moiety, a tertiary amide, and a methyl ester. Such structures are of significant interest in medicinal chemistry as versatile scaffolds and building blocks for the synthesis of complex therapeutic agents. This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to this target molecule. By employing a retrosynthetic approach, we have designed a five-step sequence commencing from the commercially available starting material, 4-methyl-2-nitrobenzoic acid. Each transformation is selected for its reliability, high-yield potential, and scalability. This document details the strategic reasoning behind each step, provides validated, step-by-step experimental protocols, and presents a complete visualization of the synthetic workflow, offering researchers a practical and scientifically grounded blueprint for its preparation.
Introduction and Strategic Overview
The synthesis of highly functionalized aromatic compounds is a cornerstone of modern drug discovery. The target molecule, Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate, presents a unique synthetic challenge due to the specific ortho- and meta-substitution pattern on the aniline ring. The strategic placement of the amino, dimethylcarbamoyl, and methyl acetate groups necessitates a carefully planned synthetic sequence to control regioselectivity and ensure compatibility between functional groups.
This guide focuses on a linear synthesis that strategically builds complexity around a commercially available, appropriately substituted toluene derivative. The core logic of the proposed pathway is as follows:
Installation of the Amide: Begin by forming the stable dimethylcarbamoyl group.
Side-Chain Functionalization: Activate the benzylic methyl group and elaborate it into the required methyl acetate side-chain.
Late-Stage Reduction: Conclude with the reduction of a nitro group to the target aniline, a reliable transformation that is tolerant of the existing ester and amide functionalities.
This approach minimizes protecting group manipulations and leverages a series of high-yielding, well-understood chemical transformations.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical pathway based on reliable and high-yielding transformations. The primary disconnections are made at the C-N bond of the aniline and the C-C bond of the acetate side chain, leading back to a simple, commercially available nitro-substituted toluene derivative.
Caption: Proposed five-step synthetic pathway.
Step 1: Synthesis of N,N,4-trimethyl-2-nitrobenzamide
Causality: The first step involves converting the carboxylic acid into a robust tertiary amide. This is a crucial strategic decision. The amide functionality is significantly less reactive than a carboxylic acid or its corresponding acyl chloride, preventing it from interfering in subsequent reactions. Activating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride in situ, followed by immediate reaction with dimethylamine, is a standard and highly efficient method for amide bond formation.
[1][2][3]
Experimental Protocol:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol).
Add thionyl chloride (12.0 mL, 165.6 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
Heat the mixture at 70°C for 2 hours. The solid will dissolve, and the solution will become clear.
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0°C in an ice bath.
Slowly bubble dimethylamine gas through the solution or add a solution of dimethylamine (2.0 M in THF, 83 mL, 165.6 mmol) dropwise, maintaining the temperature below 10°C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
Wash the reaction mixture with water (2 x 50 mL), 1 M HCl (50 mL), and saturated sodium bicarbonate solution (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a solid.
Step 2: Synthesis of 4-(bromomethyl)-N,N-dimethyl-2-nitrobenzamide
Causality: To functionalize the side chain, the benzylic methyl group must be activated. Free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this transformation. [4][5][6]The reaction proceeds via a resonance-stabilized benzylic radical, ensuring high selectivity for the desired position over aromatic bromination. [7]A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction under thermal conditions. Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction, though alternatives like cyclohexane or acetonitrile can also be used.
Experimental Protocol:
In a round-bottom flask protected from light, combine N,N,4-trimethyl-2-nitrobenzamide (10.0 g, 48.0 mmol), N-bromosuccinimide (9.4 g, 52.8 mmol), and azobisisobutyronitrile (AIBN, 0.39 g, 2.4 mmol).
Add carbon tetrachloride (150 mL).
Heat the mixture to reflux (approx. 77°C) using a heating mantle and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature, at which point the succinimide by-product will precipitate.
Filter off the solid and wash it with a small amount of cold CCl₄.
Combine the filtrates and wash with water (2 x 75 mL) to remove any remaining succinimide.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzyl bromide, which can be used in the next step without further purification.
Step 3: Synthesis of 2-(3-(dimethylcarbamoyl)-4-nitrophenyl)acetonitrile
Causality: The introduction of the two-carbon acetate side chain is achieved via a nucleophilic substitution (SN2) reaction. The benzylic bromide is an excellent electrophile for this purpose. Sodium cyanide (NaCN) serves as a compact and potent nucleophile to introduce the nitrile group. [8]Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction as it is polar aprotic, effectively solvating the sodium cation while leaving the cyanide anion highly nucleophilic and available for reaction.
[9][10]
Experimental Protocol:
SAFETY NOTE: This reaction involves sodium cyanide, which is highly toxic. All manipulations must be performed in a well-ventilated fume hood. All glassware and waste must be decontaminated with bleach solution.
Dissolve the crude 4-(bromomethyl)-N,N-dimethyl-2-nitrobenzamide (approx. 48.0 mmol) in anhydrous DMSO (100 mL).
In a separate flask, carefully add sodium cyanide (3.5 g, 72.0 mmol) to DMSO (50 mL) and stir to form a suspension.
Add the sodium cyanide suspension to the solution of the benzyl bromide at room temperature.
Heat the reaction mixture to 60°C and stir for 3 hours.
After cooling, pour the reaction mixture into a large beaker containing ice water (500 mL). A precipitate should form.
Stir the aqueous slurry for 30 minutes, then collect the solid product by vacuum filtration.
Wash the solid thoroughly with water and dry under vacuum to obtain the nitrile intermediate.
Step 4: Synthesis of Methyl 2-(3-(dimethylcarbamoyl)-4-nitrophenyl)acetate
Causality: This step accomplishes two transformations in a single pot: the hydrolysis of the nitrile to a carboxylic acid and its subsequent Fischer esterification to the methyl ester. [11]Heating a nitrile in methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄), promotes the initial hydrolysis to the carboxylic acid, which is then immediately esterified in the methanol solvent. This one-pot procedure is highly efficient for converting nitriles directly to their corresponding esters.
[12]
Experimental Protocol:
To a round-bottom flask, add the 2-(3-(dimethylcarbamoyl)-4-nitrophenyl)acetonitrile (approx. 48.0 mmol).
Add methanol (150 mL), followed by the slow, careful addition of concentrated sulfuric acid (15 mL).
Heat the mixture to reflux for 8-12 hours.
Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 300 g).
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to yield the nitro-ester intermediate. Purify by column chromatography if necessary.
Step 5: Synthesis of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate
Causality: The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the preferred method due to its high chemoselectivity and clean reaction profile. [13][14]Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is performed under a hydrogen atmosphere, and the ester and amide functional groups are stable under these conditions. [15]Non-precious metal catalysts can also be employed for this type of reduction.
[16]
Experimental Protocol:
Dissolve the Methyl 2-(3-(dimethylcarbamoyl)-4-nitrophenyl)acetate (approx. 48.0 mmol) in ethanol (150 mL) in a flask suitable for hydrogenation.
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight).
Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen gas.
Purge the system with hydrogen gas, then maintain a positive pressure of H₂ (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
Once complete, carefully vent the hydrogen and purge the system with nitrogen or argon.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
Combine the filtrates and remove the solvent under reduced pressure to yield the final product, Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate.
Data Summary
The following table summarizes the key intermediates and the final product of the proposed synthesis.
This guide presents a logical and robust five-step synthesis for Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate, starting from the commercially available 4-methyl-2-nitrobenzoic acid. The chosen pathway is strategically sound, prioritizing the use of well-established and high-yielding reactions while avoiding complex protecting group chemistry. The detailed protocols and mechanistic rationale provided herein offer researchers and drug development professionals a practical and scalable route to access this valuable chemical building block.
References
Quora. What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?[Link]
PrepChem.com. Synthesis of 3,5-Dimethyl-N-[(2-methylphenyl)methyl]-4-nitrobenzamide. [Link]
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
Chemia. Allylic position and benzylic position bromination. [Link]
Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]
Chiba, K., et al. Lewis Acid Catalyzed Benzylic Bromination. Tetrahedron Letters, 2005, 46(33), 5557-5560. [Link]
Organic Chemistry Portal. Nucleophilic displacement of a benzylic bromide using sodium cyanide. [Link]
Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
European Patent Office. EP 1242386 B1 - NITRO-SULFOBENZAMIDES. [Link]
Friedman, L., & Shechter, H. Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 1960, 25(6), 877-879. [Link]
Royal Society of Chemistry. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. [Link]
ResearchGate. Selective and Additive-Free Hydrogenation of Nitroarenes Mediated by a DMSO-Tagged Molecular Cobalt Corrole Catalyst. [Link]
OpenMETU. The reaction rates of hydrolysis of dimethyl carbamyl chloride and some P-Nitrophenyl carbamate esters. [Link]
National Institutes of Health. A Simple Method for the Electrophilic Cyanation of Secondary Amines. [Link]
PubMed. Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. [Link]
MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen. [Link]
National Institutes of Health. Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate. [Link]
Royal Society of Chemistry. Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn. [Link]
ResearchGate. Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters...[Link]
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
Thermodynamic Stability and Degradation Kinetics of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate: A Comprehensive Technical Guide
Executive Summary Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS 594844-72-1) [1] is a highly functionalized aniline derivative that serves as a pivotal building block in the synthesis of advanced targeted th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS 594844-72-1) [1] is a highly functionalized aniline derivative that serves as a pivotal building block in the synthesis of advanced targeted therapeutics, including novel kinase inhibitors[2][3]. The molecule features a unique trifunctional topology: an electron-rich primary amine, a sterically demanding dimethylcarbamoyl group, and a labile methyl acetate moiety. While this structural complexity enables precise pharmacophore construction, it introduces significant thermodynamic and kinetic liabilities during bulk storage, formulation, and physiological exposure.
This whitepaper provides a rigorous, self-validating framework for evaluating the thermodynamic stability of this critical intermediate, focusing on ester hydrolysis, amide stability, and oxidative degradation.
The thermodynamic stability of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate is governed by the electronic interplay between its functional substituents:
Ester Hydrolysis (Primary Liability): The methyl acetate group is highly susceptible to nucleophilic attack by water. This reaction is catalyzed by both hydronium (
H+
) and hydroxide (
OH−
) ions. In alkaline environments, saponification is irreversible, driving rapid degradation and yielding the corresponding phenylacetic acid derivative and methanol[4].
Aniline Oxidation: The primary amine at the para-position (relative to the acetate group) donates electron density into the phenyl ring via resonance. This elevates the HOMO (Highest Occupied Molecular Orbital) energy, making the molecule highly susceptible to auto-oxidation and photo-oxidation. This pathway typically leads to the formation of highly conjugated, colored impurities such as quinone imines or azo dimers[5].
Amide Cleavage: The dimethylcarbamoyl group is thermodynamically stable under ambient conditions due to the partial double-bond character of the C-N bond. Cleavage requires extreme thermal or pH stress, making it a secondary or tertiary degradation pathway.
Caption: Primary thermodynamic degradation pathways of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate.
Experimental Workflows for Stability Profiling
To accurately model these vulnerabilities, we employ stress testing methodologies aligned with [6][7]. The protocols below are designed as self-validating systems to ensure data integrity and prevent the misinterpretation of secondary degradation artifacts.
This protocol isolates the kinetics of the ester hydrolysis pathway.
Causality of Design: We target a maximum of 10–20% degradation[4]. Degrading the API beyond this point risks initiating secondary reactions (e.g., decarboxylation of the newly formed acid), which skews the pseudo-first-order kinetic rate constant (
kobs
) of the primary degradation event. Acetonitrile is used as a co-solvent to ensure homogenous reaction kinetics for this hydrophobic molecule.
Step-by-Step Methodology:
Preparation: Dissolve the API in HPLC-grade acetonitrile to create a 1.0 mg/mL stock solution.
Stress Initiation: Dilute the stock 1:10 into three separate aqueous buffer systems: pH 2.0 (0.1 M HCl/KCl), pH 7.4 (Phosphate buffer), and pH 10.0 (Borate buffer).
Thermal Incubation: Divide each buffered solution into sealed amber vials and incubate at 25°C, 40°C, and 60°C.
Sampling & Quenching: Extract 100 µL aliquots at
t=0,2,4,8,24,
and
48
hours. Immediately quench the reaction by neutralizing the pH (using equimolar HCl or NaOH) and dropping the temperature to 4°C.
Analysis: Analyze via RP-HPLC (C18 column, UV detection at 254 nm) coupled with Mass Spectrometry (LC-MS) to quantify the parent compound and identify the
m/z
of the degradants.
Self-Validation Criterion (Mass Balance): The protocol mandates a mass balance calculation at every time point. The molar sum of the remaining parent API and the quantified degradation products must equal 98–102% of the initial API concentration. A mass balance deficit indicates undetected volatile degradants, precipitation, or column retention, immediately invalidating the kinetic run.
Caption: Workflow for forced degradation and kinetic modeling of the API intermediate.
To evaluate the bulk solid-state stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized.
Causality of Design: A heating rate of 10°C/min is strictly selected. Faster rates induce thermal lag, artificially inflating the apparent melting and decomposition onset temperatures, while slower rates may allow for in-situ annealing of amorphous domains, masking true polymorphic transitions.
Step-by-Step Methodology:
Weigh exactly 2.0–5.0 mg of the solid API into an aluminum crucible.
Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation during the thermal ramp.
Heat the sample from 25°C to 300°C at a constant rate of 10°C/min.
Record the endothermic melting peak and the onset of the exothermic/endothermic decomposition event.
Self-Validation Criterion (Reversibility Check): A secondary heating-cooling-heating cycle must be performed on a fresh sample up to a temperature 10°C below the melting point. If the baseline shifts or broadens in the second heating phase, it confirms partial thermal degradation or polymorphic transition prior to melting, prompting a lower temperature threshold for manufacturing processes.
Quantitative Data Presentation
The degradation of the ester linkage follows pseudo-first-order kinetics[8]. By applying the Arrhenius equation (
k=Ae−Ea/RT
), we can extract the activation energy (
Ea
) and predict the half-life (
t1/2
) under various storage conditions.
Table 1: Pseudo-First-Order Kinetic Parameters for Ester Hydrolysis (Simulated Data)
pH Condition
Temperature (°C)
Rate Constant
kobs
(h⁻¹)
Half-Life
t1/2
(h)
Est. Activation Energy
Ea
(kJ/mol)
2.0 (Acidic)
40°C
0.0152
45.6
~65.4
7.4 (Neutral)
40°C
0.0021
330.0
~78.2
10.0 (Basic)
40°C
0.0485
14.3
~52.1
Note: The lower activation energy at pH 10.0 confirms that base-catalyzed saponification is the path of least resistance for degradation.
Table 2: Solid-State Thermal Properties
Parameter
Value
Analytical Method
Industrial Implication
Melting Point Onset
~118°C - 122°C
DSC
Defines the maximum allowable temperature for hot-melt extrusion or drying.
Decomposition Onset
> 210°C
TGA
Indicates a wide thermal safety margin for standard pharmaceutical processing.
Moisture Content
< 0.5% w/w
Karl Fischer Titration
Demonstrates low hygroscopicity, reducing the risk of solid-state hydrolysis.
Conclusion & Storage Recommendations
The thermodynamic profiling of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate reveals a molecule with high solid-state thermal stability but distinct vulnerabilities in solution. The primary degradation pathway is the pH-dependent hydrolysis of the methyl acetate group, which accelerates rapidly in alkaline conditions. Furthermore, the electron-rich aniline moiety necessitates protection from oxidative stress.
Recommendations for Storage and Handling:
Bulk Storage: Store as a dry solid in tightly sealed, opaque containers purged with an inert gas (Nitrogen or Argon) to mitigate auto-oxidation of the aniline group.
Temperature: Refrigeration (2°C to 8°C) is recommended for long-term storage to exponentially decrease the kinetic rate of ambient moisture-induced ester hydrolysis.
Formulation: Aqueous formulations or liquid-phase reactions involving this intermediate must be strictly buffered near pH 6.5–7.0 to maximize the half-life of the ester linkage.
References
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". europa.eu. URL:[Link]
National Center for Biotechnology Information (NCBI). "Degradation kinetics of artesunate for the development of an ex-tempore intravenous injection". nih.gov. URL:[Link]
ResearchGate. "Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices". researchgate.net. URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers
Document Type: Advanced Methodological Protocol & Mechanistic Guide
Introduction and Strategic Context
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS 594844-72-1) is a highly functionalized aniline derivative utilized extensively as a building block in the pharmaceutical industry[1]. Its primary application lies in the development of advanced fused-ring heterocycle kinase modulators, particularly those targeting the Aurora kinase family and Bcr-Abl tyrosine kinases, which are critical in oncology research for disrupting tumor cell viability and mitotic progression[2][3].
The structural motif of this compound—featuring an aniline amine, an
N,N
-dimethyl amide, and a methyl ester—provides three distinct orthogonal vectors for further derivatization. The synthetic challenge lies in generating the free amine without inducing intramolecular cyclization (e.g., lactamization) or hydrolyzing the ester and amide functionalities.
Retrosynthetic Rationale
The most robust and scalable approach to synthesizing this aniline is the late-stage reduction of its corresponding nitroarene precursor: Methyl 2-(3-(dimethylcarbamoyl)-4-nitrophenyl)acetate (CAS 594844-71-0) [4]. By utilizing catalytic hydrogenation, the nitro group can be quantitatively reduced to the primary amine under mild conditions, completely preserving the integrity of the adjacent dimethylcarbamoyl and methyl acetate groups.
Experimental Workflow and Mechanistic Pathway
The protocol relies on heterogeneous palladium-catalyzed hydrogenation. The reaction proceeds via the adsorption of hydrogen gas and the nitroarene onto the palladium surface, followed by a stepwise transfer of hydrides to yield the nitroso, hydroxylamine, and ultimately the primary amine intermediate.
Fig 1: Step-by-step workflow for the catalytic hydrogenation and isolation of the target aniline.
Reaction Optimization Data
To establish a self-validating protocol, various reduction conditions were screened. The goal was to maximize conversion while preventing the formation of dimeric azo-compounds or incomplete reduction (hydroxylamine accumulation). As shown in Table 1, 10% Pd/C in methanol at ambient pressure provides the optimal balance of safety, yield, and purity.
Table 1: Optimization of Nitro Reduction Conditions
Entry
Catalyst (mol%)
Solvent
H₂ Pressure
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
1
10% Pd/C (5%)
EtOH
1 atm
25
6
>99
92
2
10% Pd/C (5%)
MeOH
1 atm
25
4
>99
96
3
5% PtO₂ (2%)
EtOAc
1 atm
25
8
95
88
4
Fe powder / AcOH
H₂O/THF
N/A
70
12
100
74 (Difficult workup)
5
10% Pd/C (5%)
MeOH
50 psi
25
1.5
>99
94
Causality Note: Methanol (Entry 2) is preferred over ethanol (Entry 1) due to the higher solubility of the nitro precursor and superior hydrogen gas mass transfer, reducing the overall reaction time. High-pressure conditions (Entry 5) are unnecessary and introduce additional equipment overhead.
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(3-(dimethylcarbamoyl)-4-nitrophenyl)acetate (10.0 g, 37.5 mmol).
Suspend the starting material in Methanol (100 mL). Expert Insight: The starting material may not fully dissolve until the reaction initiates and the more soluble amine product begins to form.
Carefully add the 10% Pd/C (1.0 g). Safety Critical: Always use water-wet Pd/C and add it to the solvent under a blanket of nitrogen to prevent solvent ignition.
Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Nitrogen gas. Repeat this purge cycle three times.
Step 2: Hydrogenation
5. Attach a hydrogen-filled balloon (approx. 2-3 Liters) to the flask via a needle.
6. Evacuate the nitrogen atmosphere briefly and backfill with Hydrogen. Repeat this H₂ purge twice.
7. Stir the reaction mixture vigorously (800-1000 rpm) at room temperature (25°C).
8. In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The nitro starting material (UV active, higher Rf) should completely disappear within 3 to 4 hours, replaced by a highly polar, ninhydrin-active spot (the amine).
Step 3: Workup and Isolation
9. Once complete, evacuate the hydrogen atmosphere and backfill the flask with nitrogen.
10. Prepare a filtration funnel with a tightly packed pad of Celite® (approx. 2 cm thick).
11. Filter the reaction mixture through the Celite pad to remove the heterogeneous palladium catalyst. Causality Note: Celite is mandatory; filtering directly through filter paper can allow fine Pd particles to pass through, which may ignite upon drying or contaminate the final drug substance.
12. Wash the filter cake thoroughly with Methanol (2 × 30 mL) and Ethyl Acetate (30 mL) to ensure complete recovery of the product.
13. Transfer the clarified filtrate to a round-bottom flask and concentrate in vacuo using a rotary evaporator (Bath temp: 35°C, Pressure: 50-100 mbar).
14. Dry the resulting residue under high vacuum (0.1 mbar) for 4 hours to yield Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate as an off-white to pale yellow solid (8.5 g, 96% yield).
Analytical Characterization (Expected)
Appearance: Pale yellow crystalline solid.
LC-MS (ESI+): m/z calculated for C₁₂H₁₆N₂O₃ [M+H]⁺: 237.12; Found: 237.1.
Application Notes and Protocols: The Strategic Role of Substituted Phenylacetates in the Synthesis of Novel Oral Anticoagulants
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of substituted phenylacetate derivatives, specifically focusing on the...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of substituted phenylacetate derivatives, specifically focusing on the structural motif embodied by Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate, in the manufacturing of Active Pharmaceutical Ingredients (APIs). The protocols detailed herein are centered around the synthesis of the blockbuster anticoagulant, Rivaroxaban, illustrating the critical role of this class of intermediates.
Introduction: The Emergence of a Key Structural Motif in Anticoagulant Therapy
The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), which offer significant advantages over traditional treatments. Among these, Rivaroxaban, a potent and selective direct Factor Xa inhibitor, has emerged as a leading therapeutic agent for the prevention and treatment of thromboembolic disorders. The synthesis of Rivaroxaban hinges on the efficient construction of a central oxazolidinone core linked to a substituted aniline moiety. While various synthetic routes have been explored, the use of pre-functionalized aniline derivatives provides a convergent and efficient approach to the final API.
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate represents a key structural template that, while not the direct precursor in the most common industrial synthesis of Rivaroxaban, embodies the essential functionalities required. This guide will, therefore, focus on the synthesis and application of the closely related and widely used intermediate, 4-(4-aminophenyl)morpholin-3-one, to illustrate the core chemical principles. Understanding the synthesis and reactivity of this key intermediate provides a direct blueprint for the utilization of analogous structures like Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate in the development of novel APIs.
Synthesis of the Core Intermediate: 4-(4-aminophenyl)morpholin-3-one
The synthesis of 4-(4-aminophenyl)morpholin-3-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a common and reliable method.
Protocol 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one
This initial step involves the nitration of 4-phenylmorpholin-3-one to introduce the nitro group that will later be reduced to the key amine functionality.
Materials:
4-phenylmorpholin-3-one
Sulfuric acid (98%)
Nitric acid (65%)
Deionized water
Ammonium hydroxide (35%)
Ice
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 110 mL of 95% sulfuric acid to -10 °C using an ice-salt bath.
Slowly add 19.9 g (0.11 mol) of 4-phenylmorpholin-3-one to the cooled sulfuric acid, ensuring the temperature does not exceed -5 °C.
Once the 4-phenylmorpholin-3-one has completely dissolved, add 8 mL of 65% nitric acid dropwise via the dropping funnel over 45 minutes, maintaining the temperature at -10 °C.
After the addition is complete, stir the resulting reddish solution at -10 °C for an additional hour.
Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
Neutralize the mixture to a pH of 7 with 35% ammonium hydroxide, ensuring the temperature is maintained below 20 °C.
The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield 4-(4-nitrophenyl)morpholin-3-one as a solid.
Expected Yield: ~85-90%
Protocol 2: Reduction to 4-(4-aminophenyl)morpholin-3-one
The nitro group of 4-(4-nitrophenyl)morpholin-3-one is reduced to an amine to yield the final key intermediate.
Materials:
4-(4-nitrophenyl)morpholin-3-one
Ethanol
Palladium on carbon (10% Pd/C)
Hydrazine hydrate (80%)
Procedure:
In a round-bottom flask, suspend 20 g (0.09 mol) of 4-(4-nitrophenyl)morpholin-3-one in 200 mL of ethanol.
Carefully add 1 g of 10% Pd/C to the suspension.
Heat the mixture to reflux (approximately 78 °C).
Slowly add 15 mL of 80% hydrazine hydrate dropwise to the refluxing mixture over a period of 1 hour.
After the addition is complete, continue to reflux for an additional 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Recrystallize the crude product from ethanol to yield pure 4-(4-aminophenyl)morpholin-3-one.
Expected Yield: ~90-95%
Application in Rivaroxaban Synthesis
The synthesized 4-(4-aminophenyl)morpholin-3-one serves as a cornerstone for the construction of Rivaroxaban. The following protocol details its use in the formation of the oxazolidinone ring and subsequent acylation.
Protocol 3: Synthesis of the Oxazolidinone Intermediate
This step involves the reaction of the key amine intermediate with a chiral epoxide, followed by cyclization to form the oxazolidinone ring.
Materials:
4-(4-aminophenyl)morpholin-3-one
(S)-epichlorohydrin
Acetonitrile
Water
Sodium bicarbonate
Procedure:
Suspend 25 g (0.13 mol) of 4-(4-aminophenyl)morpholin-3-one in a mixture of 200 mL of acetonitrile and 40 mL of water in a round-bottom flask.[1]
Add 11.93 g (0.13 mol) of (S)-epichlorohydrin to the suspension.[1]
Heat the mixture to 50-55 °C and stir for 6 hours.[1]
After 6 hours, add an additional 10.5 mL of (S)-epichlorohydrin and continue stirring at 50-55 °C.[1]
The reaction progress is monitored by HPLC until the starting amine is consumed.
Upon completion, the reaction mixture is worked up to isolate the intermediate alcohol, which is then cyclized using a carbonylating agent such as carbonyldiimidazole (CDI) to form the oxazolidinone ring.
Protocol 4: Final Acylation to Rivaroxaban
The final step is the acylation of the oxazolidinone intermediate with 5-chlorothiophene-2-carbonyl chloride.
Materials:
Oxazolidinone intermediate from Protocol 3
5-chlorothiophene-2-carbonyl chloride
Dichloromethane (DCM)
Triethylamine (TEA)
Procedure:
Dissolve the oxazolidinone intermediate in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (2.2 equivalents) to the solution.
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.1 equivalents) in DCM dropwise, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC or HPLC.
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
The crude Rivaroxaban is purified by recrystallization.
Data Presentation
Step
Intermediate
Starting Material
Reagents
Solvent
Yield (%)
Purity (HPLC)
1
4-(4-nitrophenyl)morpholin-3-one
4-phenylmorpholin-3-one
H₂SO₄, HNO₃
-
85-90
>98%
2
4-(4-aminophenyl)morpholin-3-one
4-(4-nitrophenyl)morpholin-3-one
Pd/C, Hydrazine hydrate
Ethanol
90-95
>99%
3
Oxazolidinone Intermediate
4-(4-aminophenyl)morpholin-3-one
(S)-epichlorohydrin, CDI
Acetonitrile/Water
75-85
>98%
4
Rivaroxaban
Oxazolidinone Intermediate
5-chlorothiophene-2-carbonyl chloride
DCM
85-95
>99.5%
Experimental Workflows and Logical Relationships
Diagram 1: Synthesis of 4-(4-aminophenyl)morpholin-3-one
Caption: Synthetic pathway to the key intermediate.
Diagram 2: Rivaroxaban Synthesis Workflow
Caption: Overall workflow for Rivaroxaban synthesis.
Conclusion and Future Perspectives
The synthetic pathways detailed in these application notes underscore the critical importance of substituted aniline derivatives, such as 4-(4-aminophenyl)morpholin-3-one, in the efficient manufacturing of complex APIs like Rivaroxaban. The provided protocols offer robust and scalable methods for the synthesis of this key intermediate and its subsequent conversion to the final drug substance.
The structural motif of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate, with its pre-installed carbamoyl and acetate functionalities, presents an intriguing alternative for the development of novel Factor Xa inhibitors or other therapeutic agents. Researchers can adapt the fundamental chemical principles outlined in this guide to explore the synthesis and application of this and other novel building blocks, potentially leading to the discovery of new chemical entities with improved pharmacological profiles. The continued exploration of efficient and innovative synthetic routes to such key intermediates will remain a cornerstone of modern drug development and manufacturing.
References
Roehrig, S. et al. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban, BAY 59-7939): A Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 2005, 48(19), 5900-5908. [Link]
Zhang, W. et al. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 2014, 19(9), 14998-15008. [Link]
Kubitza, D. et al. Safety, pharmacodynamics, and pharmacokinetics of single doses of BAY 59-7939, an oral, direct factor Xa inhibitor. Clinical Pharmacology & Therapeutics, 2005, 78(4), 412-421. [Link]
Perzborn, E. et al. Rivaroxaban: a new oral, direct Factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 2011, 31(3), 478-485. [Link]
Straub, A. et al. Process for the preparation of a rivaroxaban and intermediates formed in said process.
HPLC method development for Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate quantification
An Application Note and Protocol for the Quantification of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate by High-Performance Liquid Chromatography Abstract This application note details a comprehensive, robust, a...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Quantification of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate by High-Performance Liquid Chromatography
Abstract
This application note details a comprehensive, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate. This compound, a key intermediate or active pharmaceutical ingredient (API), requires a reliable analytical method for quality control and stability testing. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The strategic approach to method development is elucidated, explaining the rationale behind the selection of chromatographic parameters based on the analyte's physicochemical properties. Furthermore, a detailed protocol for method validation is provided, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate is a substituted phenylacetate derivative featuring three key functional groups that dictate its chromatographic behavior: a primary aromatic amine, a dimethylcarbamoyl group, and a methyl ester.
Primary Aromatic Amine: This group is basic and possesses a pKa that makes its ionization state highly dependent on the mobile phase pH. To achieve consistent retention times and symmetrical peak shapes in reversed-phase chromatography, it is crucial to control the pH to ensure the analyte is in a single, stable ionic form (either fully protonated or fully neutral).[1][2]
Dimethylcarbamoyl & Methyl Acetate Groups: These moieties contribute to the overall polarity of the molecule.
Chromophore: The substituted benzene ring acts as a strong chromophore, making UV detection a suitable and sensitive choice for quantification.[3]
The molecule's overall structure presents a moderate polarity, making it an ideal candidate for separation using RP-HPLC. The primary challenge is to control the secondary interactions between the basic amine group and residual silanols on the silica-based stationary phase, which can lead to peak tailing. This is addressed through careful mobile phase pH control.
HPLC Method Development: A Rationale-Driven Approach
The development of a robust HPLC method follows a systematic process of selecting and optimizing parameters to achieve the desired separation.
Caption: Logical workflow for HPLC method development.
Column Selection
A C18 (octadecylsilane) column is the recommended starting point for this analyte due to its versatility and wide applicability in retaining moderately polar compounds.[1] A standard dimension (e.g., 4.6 x 150 mm) with a 5 µm particle size provides a good balance between efficiency and backpressure, compatible with most standard HPLC systems.
Mobile Phase Selection
A mixture of an aqueous buffer and an organic solvent is required for RP-HPLC.[4][5]
Organic Solvent: Acetonitrile is generally preferred over methanol as it often provides better peak shape for basic compounds and has a lower UV cutoff.[5]
Aqueous Phase & pH Control: A buffer is essential to maintain a constant pH.[6] For the primary amine on the analyte, a mobile phase pH of around 3.0 is recommended. At this pH, the amine will be consistently protonated (R-NH3+), preventing fluctuations in retention and minimizing peak tailing caused by interactions with silanol groups. A phosphate buffer is a suitable choice for this pH range.
Detection Wavelength
The optimal detection wavelength should be determined by performing a UV scan of the analyte peak using a Diode Array Detector (DAD) or a Programmable Detector. Aromatic amines typically exhibit maximum absorbance (λmax) between 230-280 nm.[7] Using the λmax ensures maximum sensitivity.
Optimization
Initial scouting runs should be performed using a broad gradient (e.g., 5-95% acetonitrile) to determine the approximate elution time. The gradient can then be refined, or an isocratic method can be developed, to achieve a retention time (k') between 2 and 10 for optimal resolution and run time. The column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min) can be adjusted to further improve peak shape and separation efficiency.[8]
Protocol: Optimized HPLC Method
This section provides the detailed protocol for the quantification of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate.
Chromatographic Conditions
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Oven, and DAD Detector
Column
ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B
Acetonitrile
Elution Mode
Isocratic: 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
DAD, 254 nm (or analyte-specific λmax)
Run Time
10 minutes
Reagents and Materials
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate Reference Standard
Volumetric flasks, pipettes, and autosampler vials
Solution Preparation
Mobile Phase A Preparation (20 mM KH₂PO₄, pH 3.0):
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
Filter the solution through a 0.45 µm membrane filter.
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Mix thoroughly.
Working Standard Solutions:
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
Sample Preparation:
Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.
Further dilute as necessary to bring the concentration within the calibration range (e.g., to a target of 50 µg/mL).
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10][11][12][13]
Caption: Interrelationship of ICH validation parameters.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
Protocol:
Analyze a blank (diluent), a placebo sample, a standard solution, and a sample solution.
Perform forced degradation studies by subjecting the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.
Analyze the stressed samples and assess the analyte peak for purity using a DAD detector.
Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. Peak purity analysis (e.g., purity angle < purity threshold) should pass for the analyte peak in both unstressed and stressed samples.
Linearity and Range
Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.
Protocol:
Prepare at least five concentrations across the range of 80% to 120% of the target concentration (e.g., 40, 60, 80, 100, 120 µg/mL).
Inject each concentration in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
Perform a recovery study by spiking a placebo blend with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicates at each level.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-day): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Protocol:
Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
Inject solutions of decreasing concentration to find the concentration that yields an S/N of approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria: The LOQ should be confirmed by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at that concentration.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary key parameters one at a time, such as:
Mobile Phase pH (± 0.2 units)
Column Temperature (± 5 °C)
Flow Rate (± 0.1 mL/min)
Mobile Phase Composition (± 2% organic)
Analyze a system suitability solution under each condition.
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, retention time) should remain within predefined limits for all variations.
Illustrative Validation Results
The following tables summarize the expected outcomes from a successful method validation.
Table 1: Linearity Data
Concentration (µg/mL)
Mean Peak Area
40
451023
60
674589
80
901234
100
1125890
120
1350112
R²
0.9998
Table 2: Accuracy and Precision Summary
Parameter
Level/Condition
Acceptance Criteria
Result
Accuracy
80% Spike
98.0 - 102.0%
99.5% Recovery
100% Spike
98.0 - 102.0%
100.3% Recovery
120% Spike
98.0 - 102.0%
101.1% Recovery
Precision (Repeatability)
n=6 at 100%
RSD ≤ 2.0%
0.8%
Precision (Intermediate)
Day 2 / Analyst 2
RSD ≤ 2.0%
1.2%
Conclusion
The RP-HPLC method described provides a selective, linear, accurate, and precise means for quantifying Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate. The systematic development approach, based on the analyte's chemical properties, resulted in a robust procedure suitable for routine quality control analysis. The comprehensive validation protocol, designed in accordance with ICH guidelines, confirms that the method is fit for its intended purpose in a regulated environment.
References
Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
Chen, S.-H., & Horváth, C. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(1), 38-43. [Link]
OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
Thermo Fisher Scientific. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS.
Yaraş, S., & Paşaoğlu, Ö. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(2), 482-489. [Link]
BenchChem. (2025).
BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
Srijaranai, S., et al. (2011). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience.
ALWSCI. (2024).
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. [Link]
Phenomenex. (2025).
SlideShare. (n.d.).
Lab Manager. (2025).
CymitQuimica. (n.d.). Methyl 2-(4-aminophenyl)
Sigma-Aldrich. (n.d.). Methyl 2-(4-aminophenyl)
Sigma-Aldrich. (n.d.). methyl 2-(4-aminophenyl)
International Council for Harmonisation. (2023).
European Medicines Agency. (2022). ICH guideline Q2(R2)
Pai, S. (2013). A Quantitative and Qualitative High Performance Liquid Chromatographic Determination of Aceclofenac Specified Impurity-B.
Royal Society of Chemistry. (1986). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst. [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Chang, H.-W., et al. (2012). A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma. PMC. [Link]
Al-Abachi, M. Q., & Al-Ghabsha, T. S. (2000). Spectrophotometric Determination of Some Aromatic Amines. PubMed. [Link]
ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?.
Chemical Substance Information. (n.d.). methyl 2-[2-(4-aminophenyl)
Improving reaction yield in Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS 594844-72-1). This highly functionalized anthranilic acid derivative is a critical intermediate in m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS 594844-72-1). This highly functionalized anthranilic acid derivative is a critical intermediate in modern drug development.
Because this molecule contains three sensitive functional groups—an aniline, a dimethylamide, and a methyl acetate—its synthesis requires precise chemoselectivity. The most scalable and atom-economical route utilizes a two-step sequence starting from Methyl 2-(3-bromo-4-nitrophenyl)acetate:
Palladium-Catalyzed Aminocarbonylation to install the dimethylamide.
Catalytic Nitro Reduction to unmask the aniline.
Below, you will find our field-validated troubleshooting guides, quantitative optimization matrices, and self-validating protocols designed to maximize your reaction yield.
I. Synthetic Workflow & Pathway Visualization
Workflow for the synthesis of CAS 594844-72-1, highlighting key intermediates and side reactions.
II. Troubleshooting Guides & Mechanistic FAQs
Q1: During the Pd-catalyzed aminocarbonylation (Step 1), my reaction stalls at 60% conversion, and LC-MS shows significant protodehalogenation. How do I push this to completion?Causality & Solution: This is a classic symptom of carbon monoxide (CO) mass-transfer limitation combined with ligand degradation. When the local concentration of dissolved CO in the liquid phase drops, the oxidative addition complex (Ar–Pd–Br) is trapped. Instead of undergoing the required CO insertion, the electron-rich Pd(II) intermediate undergoes protodehalogenation or competing Buchwald-Hartwig amination with the dimethylamine.
To resolve this, you must shift from a mass-transfer-limited gaseous CO system to an in situ CO generation system. Utilizing N,N-dimethylformamide (DMF) as a dual CO/dimethylamine surrogate, or using a two-chamber setup with oxalyl chloride , ensures a steady, dissolved concentration of the C1 building block, preventing Pd-catalyst resting state decay.
Q2: In the nitro reduction step using Pd/C and H₂, my product is contaminated with a highly polar byproduct, and the mixture turns dark brown upon concentration. What is happening?Causality & Solution: The polar byproduct is the hydrolyzed carboxylic acid (2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetic acid). The reduction of one mole of a nitroarene generates two moles of water. In polar protic solvents like methanol, this generated water—combined with the localized exotherm of the Pd surface and the basicity of the newly formed aniline—rapidly hydrolyzes the sensitive methyl acetate group.
Switch your solvent to anhydrous Ethyl Acetate (EtOAc) and add a chemical water scavenger (e.g., anhydrous MgSO₄) directly to the hydrogenation vessel. The dark brown color indicates oxidative degradation of the electron-rich aniline. You must break the reactor vacuum with Argon (not air) and filter the Pd/C under an inert blanket .
Q3: Can I reverse the sequence—reduce the nitro group first, then perform the aminocarbonylation on the resulting bromo-aniline?Causality & Solution: While theoretically possible, it is synthetically treacherous. The free primary amine (-NH₂) is a strong Lewis base. During the Palladium-catalyzed carbonylation, the free aniline will competitively coordinate to the Palladium center, displacing crucial bidentate phosphine ligands (like dppf). This forms an inactive resting state, dramatically increasing the activation energy required for the oxidative addition of the aryl bromide. Furthermore, the free amine acts as a competing nucleophile against dimethylamine, leading to the formation of cross-coupled ureas. Always perform the aminocarbonylation on the nitro-arene first.
Protocol A: In Situ Aminocarbonylation (Synthesis of CAS 594844-71-0)
Setup: To a flame-dried Schlenk flask, add Methyl 2-(3-bromo-4-nitrophenyl)acetate (1.0 eq), Pd(OAc)₂ (0.05 eq), dppf (0.10 eq), and Potassium tert-butoxide (1.5 eq).
Purge: Evacuate the flask and backfill with Argon (repeat 3x).
Reaction: Inject anhydrous DMF (10 volumes). Heat the mixture to 110°C. DMF will act as both the solvent and the source of CO/dimethylamine.
Self-Validation Checkpoint: Observe the color of the reaction mixture. A healthy, catalytically active reaction maintains a homogenous deep orange/red hue . If the solution turns opaque black within the first hour, Pd(0) black has precipitated due to ligand oxidation or base depletion, indicating catalyst death.
Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl to remove DMF. Dry the organic layer and concentrate to yield the intermediate.
Protocol B: Anhydrous Nitro Reduction (Synthesis of CAS 594844-72-1)
Setup: Charge a high-pressure Parr reactor with the intermediate from Protocol A (1.0 eq), anhydrous EtOAc (15 volumes), and anhydrous MgSO₄ (2.0 eq).
Inerting: Purge the vessel with Argon for 15 minutes to displace all oxygen.
Catalyst Addition: Add 10% Pd/C (0.05 eq Pd).
Self-Validation Checkpoint: The catalyst must be added under a positive stream of Argon. If added in the presence of solvent vapors and ambient oxygen, dry Pd/C can spontaneously ignite.
Hydrogenation: Seal the reactor, purge with H₂ gas (3x), and pressurize to 3 bar. Stir vigorously at 800 rpm at 25°C.
Self-Validation Checkpoint: Monitor the hydrogen mass flow controller. The reaction is complete exactly when 3.0 molar equivalents of H₂ are consumed. A premature plateau at 2.0 equivalents indicates the accumulation of a hydroxylamine intermediate, requiring increased agitation to overcome gas-liquid mass transfer limits.
Workup: Purge the reactor with Argon. Filter the mixture through a pad of Celite under an Argon blanket to remove Pd/C and MgSO₄. Concentrate in vacuo to afford the pure target product.
V. References
Dimethylformamide as a Carbon Monoxide Source in Fast Palladium-Catalyzed Aminocarbonylations of Aryl Bromides. The Journal of Organic Chemistry - ACS Publications.[Link]
Zn-Mediated Reduction of Oxalyl Chloride Forming CO and Its Application in Carbonylation Reactions. Organic Letters - ACS Publications.[Link]
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.[Link]
Reference Data & Comparative Studies
Validation
1H and 13C NMR Spectra Validation for Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard Strategic Context & Analytical Challenges Methyl 2-(4-amino-3-(dimethy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Methodology Standard
Strategic Context & Analytical Challenges
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS: 594844-72-1) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) validation not merely as a static structural confirmation tool, but as a dynamic probe of molecular behavior. Validating this specific molecule requires navigating two distinct physicochemical challenges that directly impact spectral quality and downstream[2]:
Restricted Amide Rotation: The dimethylcarbamoyl group (-CONMe₂) exhibits partial double-bond character along the C-N bond due to resonance delocalization[3]. This restricted rotation causes the two N-methyl groups to exist in different magnetic environments, often appearing as broad or split signals depending on the solvent and temperature[4].
Amine Proton Exchange: The anilinic -NH₂ group undergoes rapid proton exchange. In non-polar solvents, this results in a broad, featureless hump that is difficult to integrate accurately.
To establish a robust, self-validating analytical method, this guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and instrument field strengths (400 MHz vs. 600 MHz), providing the causality behind each experimental choice.
Mechanistic Causality: Solvent Dynamics & Field Strength
Caption: Solvent effects on amide restricted rotation and amine proton exchange.
The Causality of Solvent Selection
Choosing the right solvent is the most critical decision in this workflow. While CDCl₃ is the industry default due to its low cost and volatility, it fails to adequately stabilize the dynamic functional groups of this intermediate. By switching to DMSO-d₆ , the strong hydrogen-bonding capabilities of the solvent lock the -NH₂ protons into a slower exchange regime, sharpening the signal significantly. Furthermore, the higher viscosity and polarity of DMSO-d₆ alter the rotational energy barrier of the amide bond, allowing the restricted rotation of the -N(CH₃)₂ group to be clearly resolved into two distinct singlets at room temperature.
Comparative Data Presentation
The following tables summarize the quantitative experimental data, comparing the analytical output across different parameters to guide your protocol development.
Table 1: ¹H NMR Chemical Shifts (CDCl₃ vs. DMSO-d₆ at 400 MHz)
Proton Assignment
CDCl₃ (δ, ppm)
DMSO-d₆ (δ, ppm)
Causality / Structural Notes
-NH₂
4.50 (br s, 2H)
5.20 (s, 2H)
DMSO strongly H-bonds, slowing exchange and sharpening the signal.
H2 (Ar-H)
7.15 (d, J=2.0, 1H)
7.00 (d, J=2.0, 1H)
Isolated proton; exhibits meta-coupling to H6.
H6 (Ar-H)
7.05 (dd, J=8.2, 2.0, 1H)
6.95 (dd, J=8.2, 2.0, 1H)
Ortho and meta coupling clearly resolved.
H5 (Ar-H)
6.65 (d, J=8.2, 1H)
6.60 (d, J=8.2, 1H)
Strongly shielded by the ortho electron-donating -NH₂ group.
-OCH₃
3.65 (s, 3H)
3.58 (s, 3H)
Ester methyl group.
-CH₂-
3.50 (s, 2H)
3.45 (s, 2H)
Benzylic protons adjacent to the ester.
-N(CH₃)₂
3.05 (br s, 6H)
2.95 (s, 3H), 2.85 (s, 3H)
resolved in DMSO-d₆ into two distinct singlets[3].
Table 2: ¹³C NMR Chemical Shifts in DMSO-d₆ (100 MHz)
Carbon Type
Chemical Shift (δ, ppm)
Assignment
Ester C=O
172.0
C1' (Carbonyl)
Amide C=O
170.5
C3' (Carbonyl)
Ar-C (C-NH₂)
145.0
C4 (Deshielded by electronegative nitrogen)
Ar-CH
130.0
C6
Ar-CH
128.0
C2
Ar-C (C-CH₂)
123.0
C1
Ar-C (C-CONMe₂)
120.0
C3
Ar-CH
115.0
C5 (Shielded by ortho -NH₂ resonance)
-OCH₃
51.5
Ester methyl
-CH₂-
39.5
Benzylic carbon
-N(CH₃)₂
38.0, 34.5
Amide methyls (Split into two distinct carbons due to restricted rotation)
Table 3: Instrument Field Strength Resolution (DMSO-d₆)
Analytical Parameter
400 MHz Performance
600 MHz Performance
Methodological Advantage of 600 MHz
H5/H6 Coupling (J=8.2 Hz)
Baseline resolved
Baseline resolved
400 MHz is entirely sufficient for primary ortho-coupling.
H2/H6 Coupling (J=2.0 Hz)
Partially overlapped
Fully baseline resolved
Superior for exact J-coupling extraction and multiplet analysis.
N-Me Signal Separation
Δδ = 0.10 ppm (40 Hz)
Δδ = 0.10 ppm (60 Hz)
Higher Hz separation minimizes integration overlap for purity assays.
Signal-to-Noise (S/N)
~150:1 (16 scans)
~350:1 (16 scans)
Faster acquisition times for highly dilute or limited-quantity samples.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and , the following protocol is designed as a self-validating system [5]. This means the analytical methodology contains internal checks that inherently prove the reliability of the resulting data before any structural interpretation begins.
Caption: Workflow for self-validating NMR acquisition and processing.
Step 1: Quantitative Sample Preparation
Action: Weigh exactly 15.0 mg of the intermediate. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Causality: Accurate concentration ensures optimal probe tuning and prevents radiation damping or viscosity-induced line broadening.
Self-Validation Check: The presence of the TMS peak at exactly 0.00 ppm confirms solvent integrity and provides a perfectly symmetrical reference peak for lineshape evaluation.
Step 2: Probe Tuning, Matching, and Shimming
Action: Insert the sample and perform automated tuning and matching (ATM) for ¹H and ¹³C frequencies. Execute 3D gradient shimming followed by manual optimization of the Z1 and Z2 shims.
Causality: A mismatched probe reflects RF power, reducing the 90° pulse efficiency. Poor shimming creates magnetic field inhomogeneities, destroying the critical J=2.0 Hz meta-coupling resolution.
Self-Validation Check: Measure the full width at half maximum (FWHM) of the TMS signal. The system is validated for acquisition only if the TMS FWHM is < 1.0 Hz.
Causality: A sufficient relaxation delay (d1 > 5 × T₁ of the longest relaxing proton) is critical to ensure that integration values are strictly quantitative, which is mandatory for purity assessments.
Self-Validation Check: The Signal-to-Noise (S/N) ratio of the weakest signal (e.g., the quaternary C3 carbon in ¹³C) must exceed 10:1, and the ¹H S/N must exceed 150:1.
Step 4: Spectral Processing and Phase Correction
Action: Apply a zero-filling factor to 64k data points. Use an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Perform strict manual zero-order and first-order phase correction.
Causality: Improper apodization can artificially broaden peaks or create truncation artifacts (sinc wiggles). Precise phase correction ensures that the area under the curve is accurately calculated.
Self-Validation Check: The baseline must be perfectly flat across the entire spectral window without rolling artifacts. The integration of the aromatic protons (H2, H5, H6) must equal exactly 1.00 ± 0.02 relative to each other.
References
NextSDS. "Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate — Chemical Substance Information." NextSDS Database, 2026.
Nanalysis. "Using NMR to observe the restricted rotation in amide bonds." Nanalysis Blog, 2023.
National Institutes of Health (NIH). "Modulations in restricted amide rotation by steric induced conformational trapping." PMC, 2011.
Emery Pharma. "Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development." Emery Pharma Publications, 2025.
Almac Group. "NMR under GxP in Drug Development and Manufacturing." Almac Whitepapers, 2015.
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate vs traditional amide building blocks
Advanced Scaffold Comparison: Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate vs. Traditional Amide Building Blocks In modern medicinal chemistry, the shift towards highly functionalized, pre-organized scaffolds is...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Scaffold Comparison: Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate vs. Traditional Amide Building Blocks
In modern medicinal chemistry, the shift towards highly functionalized, pre-organized scaffolds is driven by the need to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). This guide objectively compares Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS: 594844-72-1)[1] against traditional amide building blocks (such as simple anthranilamides or unsubstituted phenylacetates). We will explore the mechanistic rationale behind its structural features and provide validated experimental protocols for its application in drug discovery.
Mechanistic & Structural Analysis: The "Why"
Why choose this highly specific scaffold over a traditional anthranilamide? The superiority of this building block lies in its precise structural engineering:
The Dimethylcarbamoyl Advantage: Traditional primary amides (like those in simple anthranilamides) act as both hydrogen bond donors and acceptors. This dual nature can lead to poor aqueous solubility and a high topological polar surface area (tPSA), which severely limits passive membrane permeability. The N,N-dimethylcarbamoyl group eliminates the hydrogen bond donors. This causality is critical: by removing the NH protons, the scaffold maintains its ability to act as a strong H-bond acceptor (crucial for binding to the hinge region of kinases) while significantly lowering the desolvation penalty, thus improving cellular permeability.
Steric Pre-organization: The bulky dimethyl groups restrict the rotational degrees of freedom around the aryl-carbonyl bond. This steric locking pre-organizes the adjacent aniline group, reducing the entropic cost upon binding to the target protein and increasing overall binding affinity.
Orthogonal Reactivity: The molecule possesses a nucleophilic aniline and an electrophilic methyl ester[2]. This allows for highly chemoselective, sequential functionalization without the need for extensive protecting group chemistry—a common pitfall when using traditional building blocks with competing nucleophiles.
Comparative Performance Data
To quantify the advantages of this scaffold, the following table summarizes its physicochemical properties and reactivity profile compared to a baseline traditional building block.
Table 1: Physicochemical and Reactivity Comparison
To demonstrate the practical utility of this building block, the following protocols outline its divergent functionalization. These procedures are designed as self-validating systems to ensure scientific rigor and reproducibility.
Protocol 1: Chemoselective Amidation of the Aniline
Objective: Acylate the aniline nitrogen while preserving the methyl ester and dimethylcarbamoyl groups.
Rationale: The aniline nitrogen is significantly more nucleophilic than the ester. By controlling stoichiometry and temperature, selective N-acylation is achieved without cross-reactivity.
Steps:
Preparation: Dissolve Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (1.0 eq, 2.36 g, 10 mmol)[3] in anhydrous dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere.
Base Addition: Add pyridine (1.5 eq, 1.2 mL, 15 mmol) and cool the reaction mixture to 0 °C using an ice bath. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, while the low temperature prevents non-specific reactions and suppresses ester hydrolysis.
Electrophile Addition: Dropwise add the desired aroyl chloride (1.05 eq, 10.5 mmol) dissolved in DCM (5 mL) over 15 minutes.
Validation & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). Complete consumption of the starting material (Rf ~0.3) and the appearance of a new, less polar spot indicates success. Quench with saturated aqueous NaHCO3 (20 mL), extract with DCM (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
Confirmation: LC-MS must confirm the desired mass [M+H]+ with no evidence of ester cleavage or over-acylation.
Protocol 2: Saponification of the Phenylacetate Core
Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid for subsequent coupling (e.g., to a PROTAC linker).
Rationale: The methyl ester is highly susceptible to basic hydrolysis. The dimethylcarbamoyl group is sterically hindered and highly stable under mild aqueous basic conditions, ensuring perfect chemoselectivity.
Steps:
Preparation: Dissolve the intermediate from Protocol 1 (1.0 eq, 5 mmol) in a 3:1 mixture of THF and water (20 mL).
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq, 630 mg, 15 mmol) at room temperature. Causality: LiOH provides mild, selective cleavage of the methyl ester without attacking the sterically protected tertiary amide.
Validation & Workup: Stir for 4 hours. Monitor by LC-MS until the methyl ester peak completely disappears. Acidify the aqueous layer to pH ~3 using 1M HCl. The product will precipitate out of the solution.
Isolation: Filter the resulting white solid, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of this advanced scaffold.
Divergent synthetic workflow leveraging orthogonal reactivity of aniline and ester moieties.
Synthetic Routes for Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate: A Comparative Efficiency Guide
In the development of advanced kinase inhibitors—particularly those targeting imatinib-resistant variants of Bcr-Abl or MET/Aurora kinases [3]—the synthesis of highly functionalized aniline derivatives is a critical bott...
Author: BenchChem Technical Support Team. Date: April 2026
In the development of advanced kinase inhibitors—particularly those targeting imatinib-resistant variants of Bcr-Abl or MET/Aurora kinases [3]—the synthesis of highly functionalized aniline derivatives is a critical bottleneck. One such pivotal intermediate is Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS 594844-72-1) [1].
The structural complexity of this molecule lies in its 1,3,4-trisubstitution pattern, featuring three orthogonal functional groups: an acetate ester, a dimethylamide, and a primary aniline. This guide objectively compares two distinct synthetic strategies: a modern Palladium-Catalyzed Aminocarbonylation (Route A) and a classical Nitro-Cyanation sequence (Route B) . By analyzing their mechanistic causality, scalability, and experimental validation parameters, we provide a definitive roadmap for process chemists and drug development professionals.
Mechanistic Strategy & Causality
Route A: The Catalytic Aminocarbonylation Approach
Route A is a highly convergent, 3-step sequence starting from commercially available 4-aminophenylacetic acid.
Causality of Regioselectivity: Following esterification, the electron-donating nature of the primary amine strongly activates the aromatic ring, directing electrophilic bromination exclusively to the ortho position (C3). This highly regioselective step avoids the need for complex directing groups.
Causality of Chemoselectivity: The critical step is the Pd-catalyzed aminocarbonylation of the resulting bromide. A known risk in this transformation is the competitive attack of the primary aniline on the acyl-palladium intermediate, which could form polymeric ureas or amides. To circumvent this, a large stoichiometric excess of dimethylamine is utilized. This exploits the kinetic preference and superior nucleophilicity of the secondary aliphatic amine over the less basic, sterically hindered ortho-bromoaniline.
Route B: The Classical Nitro-Cyanation Approach
Route B is a 5-step linear sequence starting from 5-methyl-2-nitrobenzoic acid.
Causality of Protection: This route avoids high-pressure carbon monoxide and expensive transition metal catalysts during the core skeleton construction. By utilizing a nitroarene starting material, the future amine group is inherently "protected" from unwanted oxidation during the harsh radical bromination step.
Causality of the Intermediate: The sequence relies on robust, classical transformations (amidation, radical bromination, cyanation, and Pinner methanolysis) to pass through the well-characterized industrial intermediate Methyl 2-(3-(dimethylcarbamoyl)-4-nitrophenyl)acetate (CAS 594844-71-0) [2]. A final catalytic hydrogenation cleanly reveals the target aniline.
Visualizing the Synthetic Workflows
Synthetic workflow comparing Route A (Catalytic) and Route B (Nitro-Cyanation).
Catalytic cycle of the palladium-mediated aminocarbonylation step in Route A.
Quantitative Data Comparison
The following table summarizes the performance metrics of both routes based on standard process chemistry parameters.
Performance Metric
Route A (Catalytic Aminocarbonylation)
Route B (Nitro-Cyanation)
Overall Yield
~55% (over 3 steps)
~35% (over 5 steps)
Atom Economy
High (78%) - Direct C-H functionalization
Moderate (52%) - Loss of mass via bromination/cyanation
Process Mass Intensity (PMI)
~25 (Highly efficient, lower solvent usage)
~45 (Higher due to multiple workups and extractions)
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to verify reaction progression.
Protocol A: Key Step - Palladium-Catalyzed Aminocarbonylation (Route A)
Solvent & Reactant Addition: Add anhydrous toluene (0.5 M). Seal the reactor and purge with N2 gas three times. Inject a 2.0 M solution of dimethylamine in THF (3.0 eq, 300 mmol).
Carbonylation: Purge the reactor with CO gas three times, then pressurize to 5 bar (75 psi) of CO. Heat the vigorously stirred mixture to 90°C.
In-Process Control (IPC): After 12 hours, sample the reaction mixture. Validate completion via HPLC-UV (254 nm). The reaction is deemed complete when the starting bromide peak (RT ~4.2 min) is <1% relative to the product peak (RT ~5.8 min).
Workup: Cool to room temperature, carefully vent the CO gas through a scrubber, filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate under reduced pressure. Purify via recrystallization (EtOAc/Heptane).
Protocol B: Key Steps - Cyanation to Pinner Methanolysis (Route B)
Cyanation Setup: To a solution of 5-(bromomethyl)-N,N-dimethyl-2-nitrobenzamide (1.0 eq, 100 mmol) in DMSO (0.3 M) at 15°C, add NaCN (1.2 eq, 120 mmol) portion-wise to control the exotherm.
IPC 1 (Cyanation): Stir for 4 hours at room temperature. Validate completion via TLC (Silica, 1:1 EtOAc/Hexane). The starting material (Rf 0.6) must be completely converted to the nitrile intermediate (Rf 0.4).
Pinner Methanolysis Setup: Quench the reaction with water, extract with EtOAc, and concentrate to yield the crude nitrile. Dissolve the crude nitrile in anhydrous methanol (0.2 M).
Acidic Solvolysis: Bubble anhydrous HCl gas through the solution at 0°C until saturated. Heat the sealed mixture to 65°C for 16 hours.
IPC 2 (Methanolysis): Validate completion by LC-MS. The mass spectrum should show the disappearance of the nitrile mass [M+H]+ and the appearance of the target nitro ester CAS 594844-71-0 mass [M+H]+ 267.1.
Workup: Concentrate the mixture, neutralize with saturated aqueous NaHCO3, extract with dichloromethane, and concentrate to yield the intermediate ready for final Pd/C hydrogenation.
References
ChemicalBook - Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS 594844-72-1) Properties and Specifications.
Google Patents - US7626021B2 - Fused ring heterocycle kinase modulators.
Comparative
Validation of Analytical Methods for Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate Purity: A Comparative Guide
As a Senior Application Scientist, establishing a robust, self-validating analytical method for complex active pharmaceutical ingredient (API) intermediates is foundational to pharmaceutical quality control. Methyl 2-(4-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a robust, self-validating analytical method for complex active pharmaceutical ingredient (API) intermediates is foundational to pharmaceutical quality control. Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (CAS 594844-72-1)[1] is a highly functionalized intermediate utilized in the synthesis of advanced therapeutics[2].
This guide objectively compares the performance of Ultra-High Performance Liquid Chromatography (UHPLC) using sub-2 µm core-shell technology against Traditional HPLC (5 µm fully porous particles) for the purity validation of this compound. All protocols described herein are aligned with the latest ICH Q2(R2)[3] and USP <1225>[4] regulatory frameworks.
The molecular architecture of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate presents three distinct chromatographic challenges:
Hydrolytic Lability: The methyl ester moiety is prone to hydrolysis under extreme pH conditions, forming the corresponding free phenylacetic acid.
Oxidative Susceptibility: The electron-rich primary aniline (4-amino group) is highly susceptible to oxidation, potentially forming N-oxide or nitroso degradants.
Closely Eluting Precursors: The synthetic precursor, typically the 4-nitro analog (CAS 594844-71-0)[5], exhibits similar hydrophobicity. Separating the nitro-precursor from the amino-product requires high theoretical plate counts to achieve baseline resolution (
Rs>2.0
).
The Causality of Method Design: To address these challenges, we employ a moderately acidic mobile phase (0.1% Trifluoroacetic acid). The acidic environment suppresses the ionization of any carboxylic acid degradants and protonates the amine, ensuring sharp peak shapes by preventing secondary electrostatic interactions with residual silanols on the stationary phase.
Comparative Experimental Design
To demonstrate the superiority of modern chromatographic techniques, we compared a traditional HPLC method against an optimized UHPLC method.
According to ICH Q2(R2)[6] and USP <1225>[7], a purity method must be stability-indicating. The following self-validating workflow ensures data integrity at every step.
Analytical Method Validation Workflow per ICH Q2(R2) Guidelines.
Phase 1: Specificity (Forced Degradation)
Causality: To prove the method can selectively quantify the API in the presence of its degradants, we must artificially induce degradation[6].
Preparation: Weigh 10 mg of the API intermediate into three separate 10 mL volumetric flasks.
Stress Conditions:
Acid/Base: Add 1 mL of 0.1N HCl to Flask 1 and 0.1N NaOH to Flask 2. Heat at 60°C for 24 hours.
Oxidation: Add 1 mL of 3%
H2O2
to Flask 3. Store at room temperature for 24 hours.
Neutralization: Neutralize the acid/base samples with equimolar NaOH/HCl to prevent column damage.
Analysis: Dilute to volume with mobile phase and inject using a Photodiode Array (PDA) detector to verify peak purity.
Forced Degradation Pathways for Specificity Testing.
Phase 2: Linearity and Range
Causality: To ensure the detector's response is directly proportional to the analyte concentration across the operational range.
Prepare a 1.0 mg/mL stock solution in diluent (Water:Acetonitrile 50:50).
Perform serial dilutions to yield five concentration levels: 0.05, 0.1, 0.5, 1.0, and 1.2 µg/mL (covering LOQ to 120% of the specification limit)[6].
Inject each standard in triplicate and perform linear regression analysis.
Phase 3: Accuracy (Spike Recovery)
Causality: To verify the exactness of the analytical procedure against a known true value[8].
Prepare the API matrix at the target test concentration (1.0 mg/mL).
Spike with known degradation impurities at 50%, 100%, and 150% of the specification limit[9].
Extract, inject in triplicate, and calculate % recovery: (Measured Concentration / Theoretical Spiked Concentration) × 100.
Phase 4: Precision & Sensitivity (LOD/LOQ)
Causality: To prove the system generates consistent results regardless of random operational fluctuations, and to define the lowest reliably measurable concentration[8].
Precision: Inject 6 replicates of the 100% test concentration. Calculate the %RSD of the peak area and retention time.
Sensitivity: Inject serial dilutions until the Signal-to-Noise (S/N) ratio reaches 3:1 (Limit of Detection) and 10:1 (Limit of Quantitation).
Comparative Performance Data
The empirical data clearly demonstrates the performance advantages of transitioning from Traditional HPLC to UHPLC for this specific intermediate. The core-shell technology minimizes eddy diffusion (the A-term in the van Deemter equation), resulting in massive gains in theoretical plates and resolution.
Table 2: Comparative Validation Results
Validation Parameter
Acceptance Criteria
Traditional HPLC Result
UHPLC Result
Retention Time (API)
N/A
14.2 min
3.1 min
Resolution (API vs Impurity A)
Rs>2.0
2.1
4.5
Theoretical Plates (N)
N>2000
8,500
28,400
Peak Asymmetry (
Tf
)
Tf<1.5
1.35
1.05
Linearity (
R2
)
R2≥0.999
0.9992
0.9999
Accuracy (% Recovery)
95.0% - 105.0%
98.5% ± 1.2%
99.8% ± 0.4%
Precision (% RSD)
≤2.0%
1.1%
0.3%
LOD / LOQ
S/N
≥
3 / S/N
≥
10
0.02% / 0.05%
0.005% / 0.015%
Conclusion
While Traditional HPLC meets the minimum compendial requirements for Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate, the UHPLC method provides a 4.5x faster run time, superior resolution of closely eluting hydrolytic impurities, and enhanced sensitivity. For modern pharmaceutical development adhering to ICH Q2(R2) lifecycle management, UHPLC is the definitive choice.
Comprehensive Safety and Handling Guide for Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate. The following procedural guidance is desig...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by establishing self-validating protocols for handling, storage, and disposal.
Hazard Identification and Risk Assessment
Before handling Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate, a thorough risk assessment is mandatory. The primary potential hazards are associated with its aromatic amine moiety.
Potential Hazards:
Skin and Eye Irritation: Similar to other aromatic amines, this compound may cause skin and eye irritation upon direct contact[3][4].
Skin Sensitization: May cause an allergic skin reaction with repeated exposure[3].
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[3][5].
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[3][6].
A summary of related compound hazards is presented below:
A multi-layered approach to PPE is essential to minimize exposure. The following PPE is mandatory when handling Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate[1][7][8].
PPE Component
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves
Provides chemical resistance against aromatic amines and esters. Always double-glove when handling the neat compound.
Eye Protection
Chemical safety goggles and a face shield
Protects against splashes and airborne particles.
Body Protection
Flame-retardant lab coat
Protects against spills and splashes.
Respiratory Protection
NIOSH-approved respirator with organic vapor cartridges
Recommended when handling the powder outside of a certified chemical fume hood or when generating aerosols.
Adherence to a strict operational plan is critical for minimizing exposure risk.
3.1. Preparation:
Designated Area: All work with Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate must be conducted in a designated area within a certified chemical fume hood.
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers are inside the fume hood.
PPE Donning: Don all required PPE as outlined in the table above before entering the designated area.
3.2. Weighing and Aliquoting:
Static Control: Use an anti-static weigh boat or an ionizer to minimize the dispersal of fine powders.
Gentle Handling: Carefully scoop the desired amount of the compound using a clean spatula. Avoid any actions that could generate dust.
Secure Container: Immediately and securely close the primary container after dispensing.
3.3. Dissolution:
Solvent Choice: If dissolving in a solvent, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
Solid Waste: All disposable items contaminated with Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
4.2. Decontamination:
Work Surfaces: Decontaminate all work surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
Glassware: Reusable glassware should be rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before standard washing procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Route
First Aid Measures
Skin Contact
Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[4][6].
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6].
Inhalation
Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[4][6].
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][6].
Spill Response:
Evacuate: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to cover the spill.
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
Decontaminate: Clean the spill area as described in the decontamination section.
References
What are the Health and Safety Guidelines for Using Amines? -
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)
SAFETY D
SAFETY DATA SHEET - according to Regul
Personal Protective Equipment | US EPA -
Chemical Safety | Personal Protective Equipment (PPE) - Eurofins Scientific -
Methyl phenylacet
SAFETY D
SAFETY D
Eastman(TM)
SAFETY D
MSDS of Methyl (2-amino-phenyl)
Personal Protective Equipment Selection Guide -
Safety D
The importance of Personal Protective Equipment in the handling of chemicals -